6-Fluoro-1,2,3,4-tetrahydronaphthalene
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Description
6-Fluoro-1,2,3,4-tetrahydronaphthalene is a chemical compound with the CAS Number: 703-67-3 . It is a derivative of tetralin, which is a partially hydrogenated derivative of naphthalene . It is a liquid at room temperature .
Synthesis Analysis
A novel fluoro-containing tetralin dianhydride, 3,4-dicarboxy-1,2,3,4-tetrahydro-6-fluoro-1-naphthalene succinic dianhydride (FTDA) was successfully prepared via a cost-effective route with maleic anhydride and p-fluorostyrene as the starting materials .Molecular Structure Analysis
The molecular formula of this compound is C10H11F . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Tetralin, a derivative of naphthalene, is used as a hydrogen-donor solvent . It functions as a source of H2, which is transferred to the coal .Physical and Chemical Properties Analysis
This compound has a molecular weight of 150.19 . It is a liquid at room temperature .Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydronaphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWIRSZFRQRNPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951071 |
Source
|
Record name | 6-Fluoro-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2840-40-6 |
Source
|
Record name | Naphthalene, 6-fluoro-1,2,3,4-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Fluoro-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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